

Target Validation of p300/CBP for B026: An In-depth Technical Guide

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Compound of Interest

Compound Name: B026
Cat. No.: B15142409

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Introduction

The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, most notably cancer, where they can function as oncogenes by activating the transcription of key cancer-driving genes.[4][5][6] This has positioned p300/CBP as attractive therapeutic targets for the development of novel anti-cancer agents. **B026** is a potent and selective small-molecule inhibitor of the HAT activity of p300/CBP.[7][8][9] This technical guide provides a comprehensive overview of the target validation of p300/CBP for the therapeutic candidate **B026**, summarizing key quantitative data, detailing experimental methodologies, and visualizing essential pathways and workflows.

Core Concepts: p300/CBP Function and Inhibition

p300 and CBP are highly homologous proteins that acetylate histone proteins, leading to a more relaxed chromatin structure that facilitates gene transcription.[2][10] They are recruited to gene promoters and enhancers by transcription factors, where they acetylate histone H3 at

lysine 27 (H3K27), a key epigenetic mark associated with active gene expression.[4][5] By inhibiting the HAT activity of p300/CBP, molecules like **B026** can prevent H3K27 acetylation, leading to a more condensed chromatin state and the downregulation of oncogenes, thereby inhibiting cancer cell proliferation and survival.[2][11]

Quantitative Data Summary

The following tables summarize the key quantitative data supporting the target validation of p300/CBP for **B026**.

Table 1: In Vitro Enzymatic Activity of **B026**

Target Enzyme	IC50 (nM)	Selectivity
p300	1.8[7][8]	>2000-fold vs. other HAT family members[4]
CBP	9.5[7][8]	

Table 2: Cellular Activity of **B026** in MV-4-11 Acute Myeloid Leukemia Cells

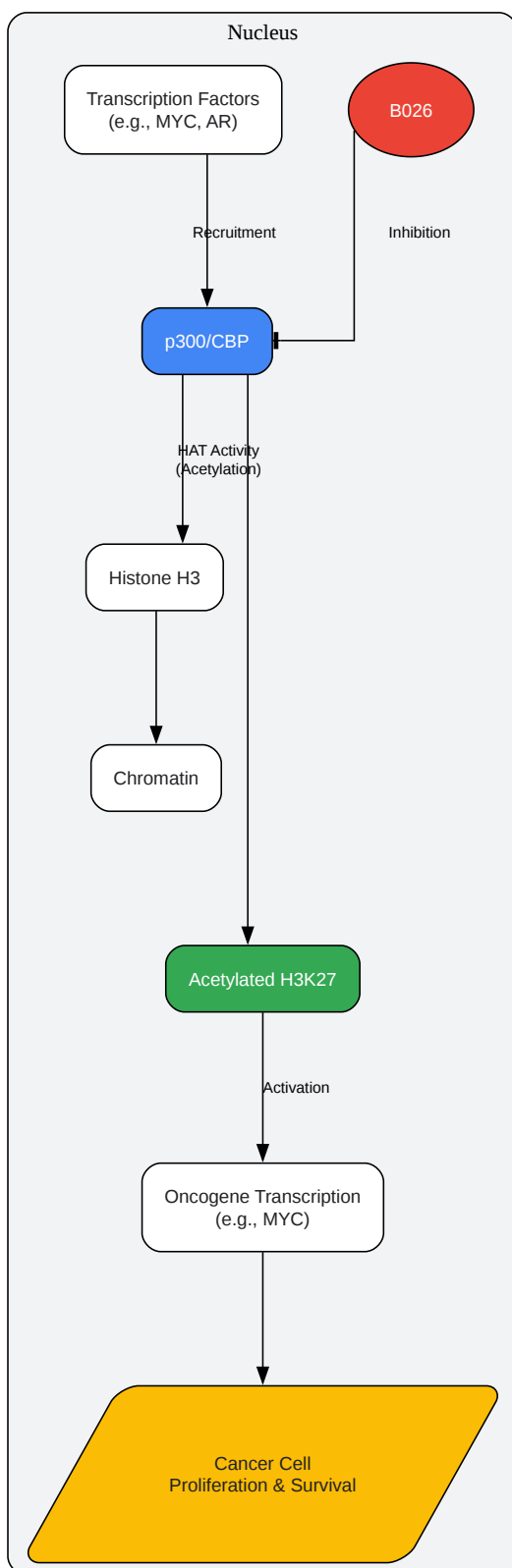
Assay	Endpoint	B026 Concentration	Result
Cell Proliferation	Antiproliferative Activity	0-5 μ M (12h)	Dose-dependent inhibition[8]
Histone Acetylation	H3K27Ac Expression	0-5 μ M (6h)	Dose-dependent inhibition[8]
Target Engagement	p300 Thermal Stability	0-5 μ M (12h)	Dose-dependent increase[8]
Oncogene Expression	MYC Expression	0-1 μ M (24h)	Decreased expression[8]

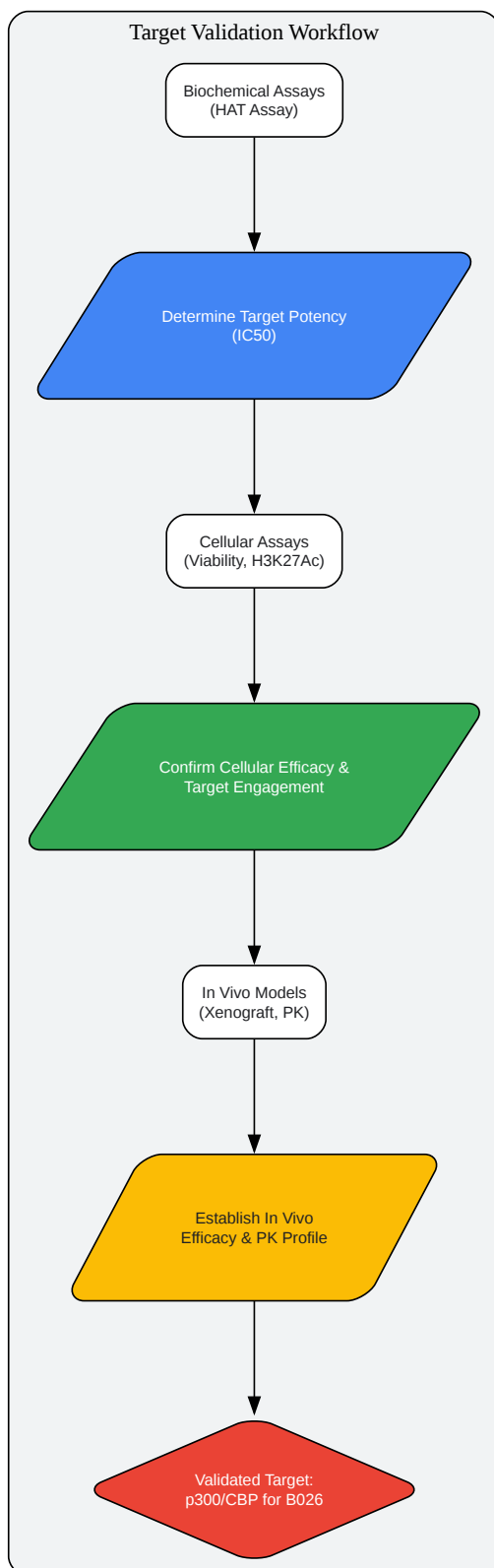
Table 3: In Vivo Pharmacokinetics and Efficacy of **B026**

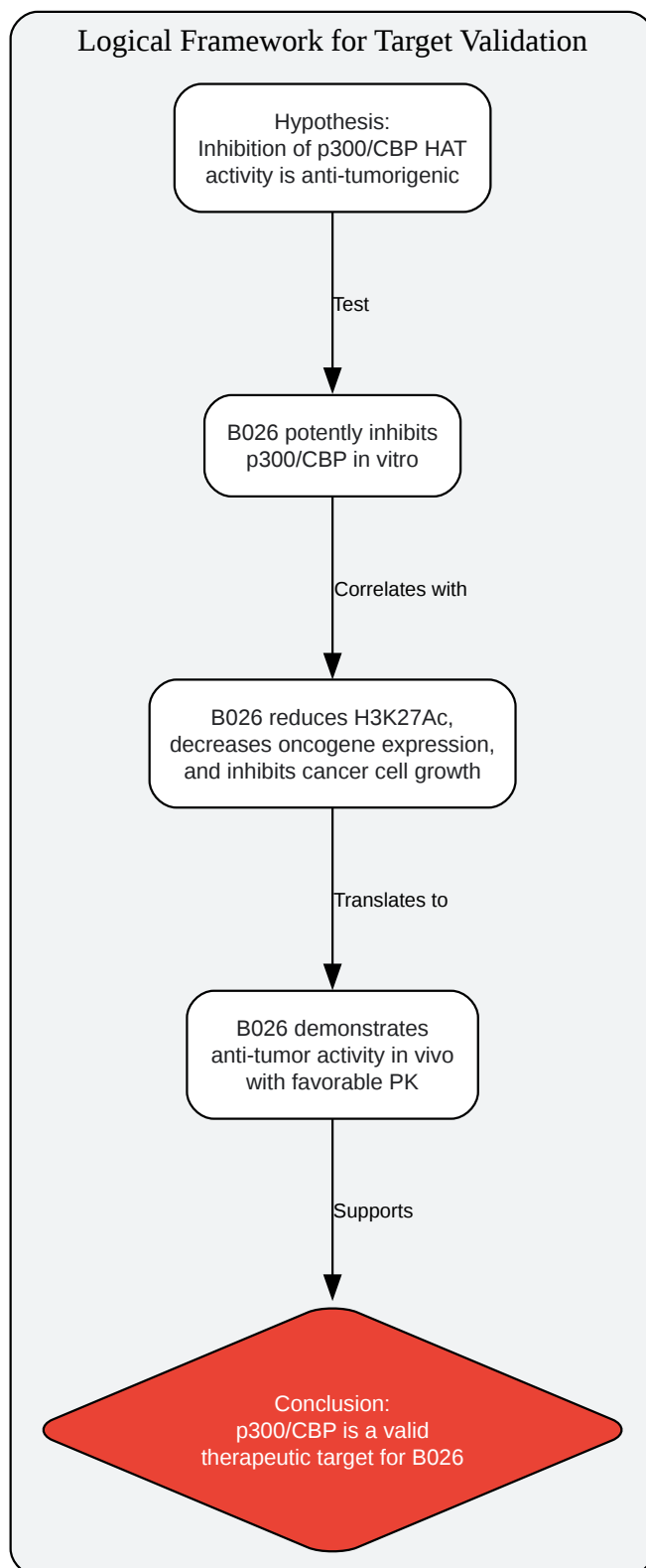
Species	Dosing Route	Key Pharmacokinetic Parameters	Tumor Model	Dosing Regimen	Tumor Growth Inhibition (TGI)
Rat (Male SD)	IV & PO (1-3 mg/kg)	Low clearance (13.4 mL/min/kg), Good oral bioavailability (F=56%)[8]	MV-4-11 Xenograft (Balb/c female mice)	50 mg/kg PO, daily for 28 days	75.0%[8]
	100 mg/kg PO, daily for 28 days				85.7%[8]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway involving p300/CBP and the mechanism of action of **B026**.







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- To cite this document: BenchChem. [Target Validation of p300/CBP for B026: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15142409/docs#target-validation-of-p300-cbp-for-b026-an-in-depth-technical-guide\]](https://www.benchchem.com/product/b15142409/docs#target-validation-of-p300-cbp-for-b026-an-in-depth-technical-guide)

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